Cas no 202207-20-3 (3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide)

3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide
- CBDivE_002054
- 3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Z49551029
- N-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide
- (E)-3-nitro-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- 202207-20-3
- AKOS000508150
- F0044-0032
- AKOS002286868
- 3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
- AKOS002313828
-
- Inchi: 1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H/b18-17+
- InChI Key: LJZAODFZWKZIHY-ISLYRVAYSA-N
- SMILES: OC1=C(C2C=CC=CC=2N1)/N=N/C(C1C=CC=C(C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 310.07020481g/mol
- Monoisotopic Mass: 310.07020481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 124Ų
3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0044-0032-2μmol |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-40mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-4mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-25mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-1mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-10mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-2mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-20mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-30mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0044-0032-15mg |
3-nitro-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |
202207-20-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide Related Literature
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide
Recent Advances in the Study of 3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide (202207-20-3)
The compound 3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide, also referred to by its identifier 202207-20-3, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This hydrazide derivative, characterized by its unique indole and benzohydrazide moieties, has shown promising potential in various therapeutic applications, particularly as an inhibitor of key biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in drug development.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 202207-20-3 exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The study highlighted the compound's unique binding mode, which involves interactions with the ATP-binding pocket of CDK2, thereby disrupting its kinase activity. This discovery opens new avenues for the development of targeted cancer therapies.
In addition to its anticancer properties, 202207-20-3 has also been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of immune responses. These findings suggest that 202207-20-3 could serve as a lead compound for the development of novel anti-inflammatory drugs.
Further studies have explored the structural optimization of 202207-20-3 to enhance its pharmacokinetic profile. A team of researchers from the University of Cambridge synthesized a series of analogs with modified nitro and indole groups, aiming to improve solubility and bioavailability. Their results, published in ACS Medicinal Chemistry Letters, revealed that certain analogs exhibited superior metabolic stability and oral absorption in preclinical models. These advancements are critical for translating the compound's therapeutic potential into clinical applications.
Despite these promising developments, challenges remain in the clinical translation of 202207-20-3. Issues such as off-target effects and potential toxicity need to be addressed through comprehensive preclinical studies. Nevertheless, the growing body of research underscores the compound's versatility and its potential to become a cornerstone in the development of next-generation therapeutics. Future studies are expected to focus on in vivo efficacy, safety profiling, and the exploration of combination therapies.
202207-20-3 (3-nitro-N'-(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide) Related Products
- 1261642-59-4(3-(2'-Chloro-3'-methoxyphenyl)propionaldehyde)
- 299927-11-0(Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate)
- 2411254-08-3(2-chloro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanamide)
- 1595764-43-4(1-(3-methylpyrrolidin-3-yl)prop-2-yn-1-one)
- 1797559-88-6(2-(2-Methoxyphenyl)-1-[3-(2-thiazolyloxy)-1-azetidinyl]ethanone)
- 2361810-91-3(N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide)
- 2138062-65-2(1-(4,5-Dihydrofuran-3-yl)-4-ethylcyclohex-2-en-1-ol)
- 2228177-15-7(O-(2-methyl-6-nitrophenyl)methylhydroxylamine)
- 1267628-47-6(2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid)
- 1567069-23-1(4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde)




